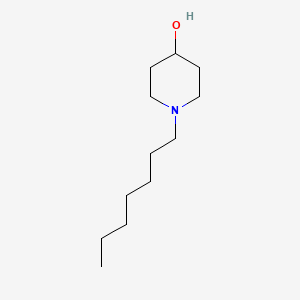

1-Heptylpiperidin-4-ol

Overview

Description

Scientific Research Applications

- Research : A series of novel piperidin-4-ol derivatives were synthesized and evaluated for their CCR5 antagonistic activities. These compounds were designed as potential treatments for HIV, and their synthesis involved an efficient route with excellent yields .

- Research : Recent literature highlights intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including spiropiperidines and condensed piperidines .

- Research : Novel piperidin-4-ol derivatives were synthesized and evaluated for biological activity. Their potential as pesticides was explored .

Antiviral Properties

Spiropiperidines and Condensed Derivatives

Biological Activity and Pesticide Science

Future Directions

While specific future directions for 1-Heptylpiperidin-4-ol are not mentioned in the search results, there is a general trend towards the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, peptide drug development, which could potentially involve piperidine derivatives, has made great progress in the last decade thanks to new production, modification, and analytic technologies .

Mechanism of Action

Target of Action

1-Heptylpiperidin-4-ol is a novel compound that has been evaluated for potential treatment of HIV . The primary target of 1-Heptylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The interaction of 1-Heptylpiperidin-4-ol with its target, the CCR5 receptor, results in antagonistic activities . This means that 1-Heptylpiperidin-4-ol inhibits the function of the CCR5 receptor. This inhibition is crucial in preventing the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .

Biochemical Pathways

The biochemical pathways affected by 1-Heptylpiperidin-4-ol are primarily related to the process of HIV-1 entry into cells. The CCR5 receptor, which is the target of 1-Heptylpiperidin-4-ol, plays a vital role in this process . By inhibiting the CCR5 receptor, 1-Heptylpiperidin-4-ol disrupts the pathway of HIV-1 entry, thereby potentially preventing HIV-1 infection .

Result of Action

The molecular and cellular effects of 1-Heptylpiperidin-4-ol’s action primarily involve the inhibition of the CCR5 receptor . This inhibition disrupts the process of HIV-1 entry into cells, potentially preventing HIV-1 infection . The exact molecular and cellular effects of 1-Heptylpiperidin-4-ol’s action require further investigation.

properties

IUPAC Name |

1-heptylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSVTTVKILGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptylpiperidin-4-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)

![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)

![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)

![N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2591515.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)

![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)